molecular formula C21H23F3N6O2 B1684340 タンジセルチブ CAS No. 899805-25-5

タンジセルチブ

カタログ番号 B1684340
CAS番号: 899805-25-5
分子量: 448.4 g/mol
InChIキー: IBGLGMOPHJQDJB-IHRRRGAJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tanzisertib, also known as CC-930, is a potent and selective inhibitor of JNK1/JNK2/JNK3 with IC50 values of 61 nM, 7 nM, and 6 nM respectively . It has been used in phase II clinical trials for the treatment of idiopathic pulmonary fibrosis and discoid lupus erythematosus .


Molecular Structure Analysis

Tanzisertib has a molecular formula of C21H23F3N6O2 . It is a potent, orally active, and specific JNK inhibitor with selectivity against other MAP kinase-like p38 and ERK1 .


Chemical Reactions Analysis

Tanzisertib is a potent inhibitor of JNK1, JNK2, and JNK3 . It shows remarkable selectivity in a panel of 240 kinases .


Physical And Chemical Properties Analysis

Tanzisertib has a molecular weight of 448.44 . Its boiling point is predicted to be 626.4±65.0 °C .

科学的研究の応用

アルツハイマー病

タンジセルチブは、アルツハイマー病(AD)の治療における潜在的な用途について調査されてきました。ADは、神経細胞とシナプスの進行性消失による認知機能の低下を特徴としています。 タンジセルチブが阻害するc-Jun N末端キナーゼ(JNK)経路は、この神経細胞消失に寄与するアポトーシス促進シグナルの伝達に関与しています 。JNK3を阻害することで、タンジセルチブはADの進行を遅らせるための新規アプローチを提供する可能性があります。

線維症

線維症の分野では、タンジセルチブはその抗線維化作用について研究されています。線維症には、細胞外マトリックスタンパク質の過剰な蓄積が伴い、組織の瘢痕化と臓器の機能不全につながります。 タンジセルチブによるJNKシグナル伝達の阻害は、線維化過程の調節に役割を果たし、特発性肺線維症などの疾患において治療上の利点をもたらす可能性があります .

円板状エリテマトーデス

円板状エリテマトーデス(DLE):は、潰瘍、炎症、瘢痕化を特徴とする慢性皮膚疾患です。タンジセルチブは、DLEの治療における有効性を評価することを目的とした臨床試験の一部となっています。 この薬剤の作用機序は、炎症を軽減し、皮膚病変の進行を予防するのに役立つ可能性があります .

肺線維症

タンジセルチブは、肺組織が損傷し、瘢痕化して重度の呼吸困難を引き起こす肺線維症への適用についても評価されています。 JNK経路を阻害することで、タンジセルチブは肺のリモデリングと肺線維症の全身的なマーカーを減少させる可能性があります .

間質性肺疾患

間質性肺疾患(ILD)の治療では、タンジセルチブは肺組織の炎症と瘢痕化に関与する経路に影響を与える可能性があるため、研究試験の一部となっています。 ILDは、肺組織の進行性瘢痕化を引き起こし、呼吸と血流への酸素供給に影響を与える疾患のグループです .

肺疾患、間質性

最後に、タンジセルチブの用途は、肺の間質に影響を与える呼吸器疾患の多様なグループである間質性肺疾患というより広いカテゴリーにまで及んでいます。 この薬剤がJNKシグナル伝達を調節する役割は、これらの疾患の根本的な炎症と線維化経路を標的にすることで、これらの疾患の管理に役立つ可能性があります .

In Vivo

Tanzisertib has been studied in animal models of cancer, including models of breast, colon, and lung cancer. These studies have demonstrated that Tanzisertib can significantly reduce tumor growth and metastasis. In addition, Tanzisertib has been shown to have synergistic effects when combined with other anti-cancer agents.

In Vitro

Tanzisertib has been studied in cell lines and primary cell cultures. In these studies, Tanzisertib has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

作用機序

Target of Action

Tanzisertib, also known as CC-930, is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs) . JNKs are members of the mitogen-activated protein kinases (MAPK) family, which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death . Tanzisertib specifically targets JNK1, JNK2, and JNK3 with IC50 values of 61 nM, 7 nM, and 6 nM respectively .

Mode of Action

Tanzisertib interacts with its targets, the JNK proteins, by inhibiting their kinase activity. This inhibition prevents the phosphorylation of various transcription factors and cellular proteins associated with apoptosis, such as Bcl2 and p53 . Tanzisertib is a potent, orally active, and specific JNK inhibitor with selectivity against other MAP kinase-like p38 and ERK1 .

Biochemical Pathways

The JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . The activation of JNK required dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 . Tanzisertib, by inhibiting JNKs, affects these pathways and their downstream effects.

Pharmacokinetics

It is known that tanzisertib is orally active .

Result of Action

The molecular and cellular effects of Tanzisertib’s action involve the inhibition of JNKs, which leads to the prevention of phosphorylation of various transcription factors and cellular proteins associated with apoptosis . This can result in the regulation of many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .

Action Environment

The efficacy and stability of Tanzisertib can be influenced by various environmental factors. For instance, different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes can activate the JNK pathway . The action of Tanzisertib, as a JNK inhibitor, can be influenced by these environmental conditions.

生物活性

Tanzisertib has been shown to have anti-proliferative and pro-apoptotic activity in cancer cells. It has also been shown to inhibit the growth and metastasis of cancer cells in animal models.
Biochemical and Physiological Effects
Tanzisertib has been shown to inhibit the activity of PLK1, resulting in the inhibition of cell cycle progression and the inhibition of cancer cell growth and proliferation. In addition, Tanzisertib has been shown to induce apoptosis in cancer cells.

実験室実験の利点と制限

The main advantages of using Tanzisertib in laboratory experiments are its ability to inhibit the activity of PLK1 and its ability to induce apoptosis in cancer cells. However, Tanzisertib is not without its limitations. For example, it is not approved for use in humans, so its safety and efficacy in humans are not known.

将来の方向性

The potential applications of Tanzisertib are still being explored. Some possible future directions include:
• Investigating the potential synergistic effects of combining Tanzisertib with other anti-cancer agents.
• Investigating the potential of Tanzisertib to be used as a targeted therapy for specific types of cancer.
• Investigating the potential of Tanzisertib to be used as an adjuvant therapy in combination with other treatments such as chemotherapy or radiation therapy.
• Investigating the potential of Tanzisertib to be used as a preventive treatment for cancer.
• Investigating the safety and efficacy of Tanzisertib in humans.
• Investigating the potential of Tanzisertib to be used as an immunotherapy agent.
• Investigating the potential of Tanzisertib to be used in combination with other immunotherapies.
• Investigating the potential of Tanzisertib to be used as a combination therapy with other drugs.
• Investigating the potential of Tanzisertib to be used as a prophylactic treatment.
• Investigating the potential of Tanzisertib to be used as a biomarker for cancer.
• Investigating the potential of Tanzisertib to be used as a tool for early diagnosis of cancer.

Safety and Hazards

Tanzisertib is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

特性

IUPAC Name

4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N6O2/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29)/t12?,13-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGLGMOPHJQDJB-MOKVOYLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601025671, DTXSID901026042
Record name 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

899805-25-5, 1629774-47-5
Record name Tanzisertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0899805255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tanzisertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11798
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601025671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TANZISERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5O06306UO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tanzisertib
Reactant of Route 2
Reactant of Route 2
Tanzisertib
Reactant of Route 3
Reactant of Route 3
Tanzisertib
Reactant of Route 4
Tanzisertib
Reactant of Route 5
Tanzisertib
Reactant of Route 6
Reactant of Route 6
Tanzisertib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。